molecular formula C8H8ClNO B11914309 (NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine

(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine

Cat. No.: B11914309
M. Wt: 169.61 g/mol
InChI Key: MBKGQYQOTXYSRQ-POHAHGRESA-N
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Description

(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 2-chlorophenyl ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine typically involves the condensation of 2-chloroacetophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    N-hydroxy-2-chloroacetophenone: Similar structure but lacks the ethylidene moiety.

    2-chlorophenylhydroxylamine: Similar structure but lacks the ethylidene moiety.

Uniqueness: (NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine is unique due to the presence of both the hydroxylamine and ethylidene groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler analogs.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6-

InChI Key

MBKGQYQOTXYSRQ-POHAHGRESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NO)C1=CC=CC=C1Cl

Origin of Product

United States

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